2-Octyl-2-dodecenal, (2E)-

描述

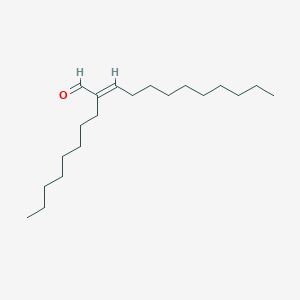

2-Octyl-2-dodecenal, (2E)- is an α,β-unsaturated aldehyde with the molecular formula C₂₀H₃₈O (CAS No. 25234-33-7; molecular weight: 294.52 g/mol) . It is a self-aldol condensation product of decanal, formed via base-catalyzed dimerization, and is detected in trace amounts in folded cold-pressed orange oil . This compound is valued for its organoleptic properties, contributing to citrus-like aroma profiles in flavor applications . Structurally, it features a conjugated double bond system (E-configuration at the α,β-position) and a long alkyl chain, which influence its volatility and sensory characteristics.

属性

CAS 编号 |

64935-41-7 |

|---|---|

分子式 |

C20H38O |

分子量 |

294.5 g/mol |

IUPAC 名称 |

(E)-2-octyldodec-2-enal |

InChI |

InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18+ |

InChI 键 |

WLUZPPJJEOWTBI-CZIZESTLSA-N |

手性 SMILES |

CCCCCCCCC/C=C(\CCCCCCCC)/C=O |

规范 SMILES |

CCCCCCCCCC=C(CCCCCCCC)C=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-辛基-2-十二碳烯醛,(2E)- 的合成通常涉及辛醛和十二醛的醛醇缩合。反应由碱催化,例如氢氧化钠,在受控温度条件下进行。 反应通过形成烯醇负离子中间体进行,然后脱水形成所需产物 .

工业生产方法

在工业环境中,2-辛基-2-十二碳烯醛,(2E)- 的生产可以使用连续流反应器放大。 这些反应器允许对反应条件进行精确控制,例如温度、压力和反应物浓度,从而确保最终产物的产率高和纯度高 .

化学反应分析

4. 科研应用

2-辛基-2-十二碳烯醛,(2E)- 在科研中有广泛的应用:

化学: 用作有机合成的试剂,以及更复杂分子的构建单元。

生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。

医学: 探索其潜在的治疗作用,特别是在开发新药方面。

科学研究应用

2-Octyl-2-dodecenal, (2E)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

作用机制

2-辛基-2-十二碳烯醛,(2E)- 的作用机制涉及其与特定分子靶标的相互作用。醛基可以与蛋白质和酶上的亲核部位形成共价键,可能改变其功能。 这种相互作用会导致各种生物效应,例如抗菌活性或酶抑制 .

相似化合物的比较

Chain Length and Volatility

- 2-Octyl-2-dodecenal ’s longer alkyl chain (C20) results in lower volatility compared to shorter analogues like 2-Ethyl-2-hexenal (C8), making it more persistent in aroma applications .

- (E)-2-Octenal (C8) has a boiling point of ~60–70°C under reduced pressure (10 mmHg), whereas 2-Octyl-2-dodecenal ’s higher molecular weight likely increases its boiling point beyond typical analytical ranges .

Organoleptic Properties

- 2-Octyl-2-dodecenal and its analogues (2-hexyl-2-decenal, 2-butyl-2-octenal) contribute green, citrusy notes, but intensity varies with chain length. Longer chains (e.g., C20) impart milder, waxy undertones .

- (E)-2-Octenal is characterized by a sharper, fatty odor, often associated with oxidized lipids, limiting its use in premium flavors .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-Octyl-2-dodecenal, (2E)-, and how can its stereochemical purity be confirmed?

- Methodological Answer : The compound can be synthesized via aldol condensation or catalytic isomerization, with purity assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and polarimetry are essential. Comparative retention times and peak ratios from GC or HPLC (as outlined for similar aldehydes in ) should be cross-referenced with standards.

Q. How can researchers reliably quantify trace impurities in 2-Octyl-2-dodecenal, (2E)- during synthesis?

- Methodological Answer : Employ GC-MS or HPLC with UV/Vis detection, using internal standards (e.g., deuterated analogs) to improve accuracy. Impurity thresholds should adhere to guidelines for similar compounds (e.g., ≤0.1% residue limits as per ). Accelerated stability studies under varying temperatures and pH can identify degradation byproducts.

Q. What are the critical physical-chemical properties (e.g., solubility, stability) to consider when designing experiments with this compound?

- Methodological Answer : Key properties include logP (predicting lipid solubility), vapor pressure (for handling precautions), and photostability. While specific data for this compound are sparse, analogs like 2-octenal require storage in inert atmospheres at ≤4°C to prevent oxidation. Solubility in polar/nonpolar solvents should be empirically tested using shake-flask methods.

Advanced Research Questions

Q. How can contradictory results in bioactivity studies of 2-Octyl-2-dodecenal, (2E)- be systematically addressed?

- Methodological Answer : Apply panel study designs with multiple time points (e.g., short-term vs. long-term exposure) to disentangle temporal effects. For example, structural equation modeling (SEM) with bootstrapping can test mediation effects (e.g., effort exertion as a mediator between compound exposure and outcomes) . Confounding variables (e.g., solvent carriers, cell line variability) must be rigorously controlled.

Q. What experimental strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer : Use stabilization techniques such as microencapsulation or inclusion complexes (e.g., cyclodextrins). Monitor degradation via LC-MS/MS and validate stability-indicating assays . Environmental factors (light, temperature) should be logged using IoT-enabled sensors for real-time data correlation.

Q. How can researchers model the compound’s interaction with biological targets (e.g., ALDH enzymes) to resolve mechanistic contradictions?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with kinetic assays (e.g., fluorometric ALDH activity assays) . Surface plasmon resonance (SPR) can quantify binding affinities, while CRISPR-edited cell lines (e.g., ALDH-knockout models) isolate target-specific effects .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Use mixed-effects models or Bayesian hierarchical frameworks to account for inter-experimental variability. For threshold identification, benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL methods. Open-source tools like PROAST or BMDS streamline analysis.

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. In vitro-in vivo extrapolation (IVIVE) tools (e.g., Simcyp) can account for bioavailability and metabolism . Validate findings using organ-on-a-chip systems to bridge the gap between cell cultures and whole organisms.

Q. What protocols ensure reproducibility in studies investigating the compound’s epigenetic effects (e.g., HDAC inhibition)?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and use epigenetic reference standards (e.g., trichostatin A as a positive control) . Multi-laboratory collaborative trials with shared SOPs and blinded data analysis reduce bias .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。